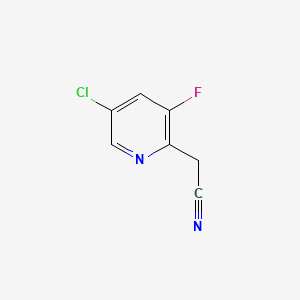

![molecular formula C26H36Br2O2S2 B567006 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1294515-75-5](/img/structure/B567006.png)

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

Vue d'ensemble

Description

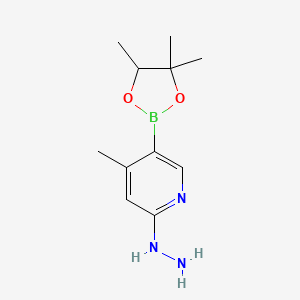

“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .

Synthesis Analysis

This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .Molecular Structure Analysis

The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .Chemical Reactions Analysis

The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .Applications De Recherche Scientifique

Application in Organic Solar Cells

- Summary of the Application: “2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is used as an electron-donating monomer in the development of organic solar cells . It is introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the monomer and its introduction into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .

- Results or Outcomes: The use of this monomer in the development of organic solar cells contributes to high efficiency and great stability, which are crucial for future commercialization .

Application in Organic Field-Effect Transistors (OFETs)

- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices, especially solar cells and Organic Field-Effect Transistors (OFETs) .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the compound and its incorporation into the device structure .

- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .

Application in Dye-Sensitized Solar Cells

- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the dye and its incorporation into the solar cell .

- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .

Application in Organic Optoelectronic Devices

- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the compound and its incorporation into the device structure .

- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .

Application in Dye-Sensitized Solar Cells

- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the dye and its incorporation into the solar cell .

- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .

Safety And Hazards

Orientations Futures

The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .

Propriétés

IUPAC Name |

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDTYKIKNMZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Br2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738238 | |

| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |

CAS RN |

1294515-75-5 | |

| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)

![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)